Hydrocortisone hemisuccinate anhydrous

Description

Structure

3D Structure

Properties

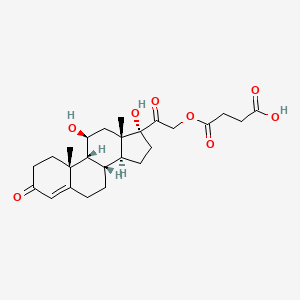

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

4-[2-[(8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22-,23-,24-,25-/m0/s1 |

InChI Key |

VWQWXZAWFPZJDA-WRCNZEDTSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Hydrocortisone Hemisuccinate Anhydrous

Historical Context of Corticosteroid Chemical Synthesis

The journey of corticosteroid chemical synthesis is a significant chapter in the history of medicinal chemistry. It began in the 1930s with the isolation of steroidal hormones from the adrenal cortex. uws.ac.uk By the 1940s, scientists had categorized these steroids into two main groups: those affecting sodium and fluid retention and those with anti-inflammatory properties. nih.govresearchgate.net The landmark discovery of cortisone's potent anti-inflammatory effects in treating rheumatoid arthritis in 1948 catalyzed a surge in research to develop viable synthetic routes for these complex molecules. uws.ac.uknih.govnih.gov

Early synthetic methods were arduous and inefficient. For instance, the first synthesis of cortisone (B1669442) from animal bile in 1948 involved a painstaking 38-step process. pbslearningmedia.org A monumental breakthrough came in 1949 when chemist Percy Julian pioneered a much simpler and more economical approach. pbslearningmedia.org His work utilized abundant plant-based steroids, specifically from soybeans, as starting materials. pbslearningmedia.org Julian's innovation, known as the Marker degradation, was a critical step in enabling the mass production of steroidal hormones, including cortisone. wikipedia.org This shift from animal to plant-based precursors dramatically reduced the cost of production. pbslearningmedia.orgwikipedia.org

Further advancements followed, including the development of microbial fermentation processes. In 1952, a process using Rhizopus mold was developed to oxidize progesterone, a key intermediate, which could then be readily converted to cortisone. wikipedia.org This integration of microbiology into the synthetic pathway further streamlined production. mdpi.com These pioneering efforts laid the foundation for the semi-synthetic approaches that are now commonly used to produce a wide array of steroid-based drugs, including the development of analogues with improved activity and reduced side effects. uws.ac.ukscientificupdate.com

Contemporary Synthetic Routes for Hemisuccinate Esters

The synthesis of Hydrocortisone (B1673445) Hemisuccinate Anhydrous is a prime example of targeted chemical modification to enhance the properties of a parent steroid. The primary method involves the creation of a hemisuccinate ester at a specific position on the hydrocortisone molecule.

Esterification is a fundamental organic reaction that forms an ester from an alcohol and an acid. In the synthesis of Hydrocortisone Hemisuccinate Anhydrous, the target is the primary hydroxyl group located at the C-21 position of the hydrocortisone steroid skeleton. This specific hydroxyl group is more reactive compared to the tertiary hydroxyl group at C-17 and the secondary hydroxyl group at C-11, allowing for selective esterification.

The reaction involves treating hydrocortisone with succinic anhydride. The anhydride opens its ring structure and reacts with the C-21 hydroxyl group of the hydrocortisone. This process results in the formation of an ester linkage, attaching the succinate (B1194679) moiety to the hydrocortisone backbone and leaving a terminal carboxylic acid group, thus forming the hemisuccinate ester. patsnap.comgoogle.com This transformation is crucial as it converts the poorly water-soluble hydrocortisone into a form that can be made into a water-soluble salt (hydrocortisone sodium succinate), which is vital for certain pharmaceutical applications. google.com

To facilitate the esterification reaction and achieve high yields, catalysts are essential. While traditional methods often used pyridine as both a solvent and a catalyst, this required long reaction times and high temperatures. google.com Modern synthetic routes employ more efficient catalysts, with 4-Dimethylaminopyridine (DMAP) being a prominent example. patsnap.comgoogle.comgoogle.com

DMAP functions as a highly effective nucleophilic catalyst. utrgv.edusemanticscholar.org The mechanism involves the initial reaction of DMAP with succinic anhydride. DMAP, being a stronger nucleophile than the alcohol, attacks one of the carbonyl groups of the anhydride, forming a highly reactive acylpyridinium ion intermediate. utrgv.edu This intermediate is then readily attacked by the C-21 hydroxyl group of hydrocortisone. The subsequent departure of the DMAP molecule regenerates the catalyst and yields the final hydrocortisone hemisuccinate product. utrgv.edu This catalytic cycle significantly accelerates the rate of reaction compared to uncatalyzed or pyridine-catalyzed processes. google.com The use of DMAP allows the reaction to proceed under milder conditions and in shorter timeframes, often leading to higher product yields and purity. patsnap.comgoogle.com

The choice of solvent and the optimization of reaction conditions are critical for a successful synthesis of this compound. The solvent must be able to dissolve the reactants—hydrocortisone, succinic anhydride, and the catalyst—to allow the reaction to proceed efficiently in a homogeneous phase.

Commonly used solvents include:

Dimethylformamide (DMF) patsnap.com

Dimethylacetamide (DMAC) patsnap.com

Acetone (B3395972) google.comgoogle.com

Tetrahydrofuran (THF) google.com

Ethyl Acetate (B1210297) google.com

Optimization of the process involves carefully controlling several parameters:

Temperature: Reactions are typically conducted at controlled temperatures, for instance, between 20°C and 45°C, to ensure a reasonable reaction rate without promoting side reactions or degradation of the product. patsnap.comgoogle.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material. With efficient catalysts like DMAP, reaction times can be significantly reduced, often to a matter of hours (e.g., 3 to 6 hours). patsnap.comgoogle.com

Reactant Ratios: The molar ratios of hydrocortisone to succinic anhydride and the amount of catalyst are carefully adjusted to maximize yield and minimize the presence of unreacted starting materials in the final product. patsnap.comgoogle.com

After the reaction is complete, the product is typically precipitated by adding water, followed by cooling to induce crystallization. patsnap.com

Achieving high yield and purity is the ultimate goal of any synthetic process in the pharmaceutical industry. For this compound, this is accomplished through precise control over the reaction and purification steps.

The selection of an appropriate catalyst and solvent system is the first step towards ensuring high yield. As demonstrated in various process optimizations, the use of DMAP in solvents like DMF can lead to yields exceeding 98-99%. patsnap.com This high efficiency is attributed to the high selectivity of the reaction and near-quantitative completion. patsnap.com

Post-reaction processing is crucial for isolating a pure product. The typical workup involves:

Precipitation/Crystallization: The product is precipitated from the reaction mixture, often by the addition of water, which reduces the solubility of the ester. patsnap.com

Filtration: The solid product is separated from the liquid phase via filtration. patsnap.com

Washing: The collected solid is washed, usually with water, to remove any remaining soluble impurities, such as unreacted succinic anhydride or the catalyst. patsnap.com

Drying: The final product is dried under vacuum at an elevated temperature to remove residual solvents and water, yielding the anhydrous form. patsnap.com

The effectiveness of different synthetic conditions on product yield is illustrated in the following table, compiled from experimental examples.

| Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | DMAP | 3 | 98.9 | patsnap.com |

| Dimethylacetamide (DMAC) | Pyridine | 6 | 98.6 | patsnap.com |

| Dimethylformamide (DMF) | DMAP | 4 | 99.2 | patsnap.com |

| Acetone | DMAP/Pyridine | 20 | 96.3 | google.com |

| Dimethyl sulfoxide (DMSO) | DMAP/Pyridine | 30 | 91.4 | google.com |

Green Chemistry Principles in the Production of this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. pfizer.comnih.gov The synthesis of this compound can be made more sustainable by applying these principles. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. pfizer.comacs.org

Key applications of green chemistry in this synthesis include:

Solvent Selection: A major focus of green chemistry is reducing the use of hazardous organic solvents. pfizer.com This involves replacing traditional solvents with safer, more environmentally benign alternatives, such as water or bio-derived solvents like ethyl lactate. mdpi.com Research aims to find solvent systems that are effective for the reaction but have a lower environmental footprint. acs.org

Catalysis: The use of catalysts is inherently a green chemistry principle, as they increase reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. pfizer.com The shift from using large quantities of pyridine to catalytic amounts of DMAP is a step in this direction. google.com Further research could explore even more benign or recyclable catalysts. researchgate.net

Atom Economy and Waste Prevention: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. pfizer.com Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). Optimizing reaction conditions to achieve near-quantitative yields, as seen in modern syntheses of hydrocortisone hemisuccinate, directly contributes to waste reduction. patsnap.com

Biocatalysis: An emerging area in green pharmaceutical synthesis is the use of enzymes or whole-cell biocatalysts. mdpi.comispe.org These natural catalysts operate under mild conditions (e.g., in water at ambient temperature) and often exhibit high selectivity, reducing the need for protecting groups and minimizing side products. mdpi.com While chemical synthesis is currently standard, future developments could incorporate enzymatic steps for a greener process. mdpi.comnih.gov

Process Intensification: Technologies like continuous flow synthesis offer better control over reaction parameters, can enhance safety, and improve atom economy by reducing waste generation. ispe.org These modern manufacturing techniques are being explored for the production of active pharmaceutical ingredients to make processes more efficient and sustainable. researchgate.net

By integrating these principles, the manufacturing process for this compound can become more economically viable and environmentally responsible. nih.govecoleader.org

Molecular and Cellular Mechanisms of Action of Hydrocortisone Hemisuccinate

Glucocorticoid Receptor Agonism and Intracellular Translocation

The action of hydrocortisone (B1673445) hemisuccinate is contingent upon its ability to function as a glucocorticoid receptor (GR) agonist. pharmacompass.com In its inactive state, the GR resides predominantly in the cytoplasm, complexed with other proteins. uconn.edu Upon administration, hydrocortisone hemisuccinate is converted to its active form, hydrocortisone (cortisol), which can then diffuse across the cell membrane to engage with these intracellular receptors. patsnap.com

Formation of the Receptor-Ligand Complex

Once inside the cell, hydrocortisone binds to the glucocorticoid receptor located in the cytoplasm. patsnap.comdrugbank.com This binding event triggers a conformational change in the receptor, leading to the dissociation of associated proteins, such as heat shock proteins. uconn.edu The formation of this hydrocortisone-glucocorticoid receptor complex is a critical step that unmasks the nuclear localization signals on the receptor. miami.edu This activated receptor-ligand complex is then able to move from the cytoplasm into the nucleus. nih.govpatsnap.com Studies have shown that upon stimulation with cortisol, the receptor's fluorescence becomes entirely nuclear within minutes. uconn.edunih.govresearchgate.net

Transcriptional Regulation via Glucocorticoid Response Elements (GRE)

After translocating to the nucleus, the receptor-ligand complex directly interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.comnih.govplos.org These GREs are located in the promoter regions of target genes. The binding of the GR complex to these elements is a primary determinant of the glucocorticoid response within a specific cell type. nih.govplos.org The GR can also interact with other transcription factors, such as NF-kappa B and AP-1, to further modulate gene expression without directly binding to DNA, a process often referred to as "tethering". drugbank.comfrontiersin.org

Modulation of Target Gene Expression by DNA-Bound Receptors

The binding of the GR-hydrocortisone complex to GREs leads to either the activation (transactivation) or repression (transrepression) of gene transcription. patsnap.comnih.gov This modulation alters the synthesis of specific proteins that mediate inflammatory and immune responses. patsnap.com For instance, the expression of anti-inflammatory proteins like Lipocortin-1 (Annexin-1), Interleukin-10, and others is increased. drugbank.comnih.gov Conversely, the expression of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), is suppressed. patsnap.comselleckchem.commedchemexpress.com This differential regulation of gene expression is the foundation of the broad anti-inflammatory and immunosuppressive effects of hydrocortisone. patsnap.comnih.gov

Anti-Inflammatory Signaling Cascades

A key component of hydrocortisone hemisuccinate's anti-inflammatory action is its ability to interfere with the production of potent inflammatory mediators. This is largely achieved by stimulating the production of proteins that inhibit key enzymes in the inflammatory pathway.

Induction of Lipocortin-1 (Annexin-1) Synthesis

Glucocorticoids, including hydrocortisone, are known to induce the synthesis and release of Annexin-1 (also known as Lipocortin-1). nih.govroehampton.ac.ukwikipedia.org Annexin-1 is a 37 kDa protein that acts as a key mediator of the anti-inflammatory effects of glucocorticoids. nih.govfrontiersin.org Studies have demonstrated that following hydrocortisone administration, intracellular concentrations of Lipocortin-1 in peripheral monocytes and on the mononuclear cell surface increase significantly. nih.govbohrium.com This induction is a direct result of the GR-mediated changes in gene expression. nih.gov The relationship is so direct that Annexin-1 expression in neutrophils shows a highly significant correlation with serum cortisol concentrations. nih.gov

Inhibition of Phospholipase A2 and Subsequent Arachidonic Acid Release

Annexin-1/Lipocortin-1 exerts its primary anti-inflammatory effect by inhibiting the activity of the enzyme Phospholipase A2 (PLA2). nih.govdrugbank.comwikipedia.org PLA2 is responsible for hydrolyzing membrane phospholipids to release arachidonic acid. nih.govmdpi.com By inhibiting PLA2, the synthesis of arachidonic acid is blocked. nih.govnih.gov Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. nih.govmdpi.com Therefore, by inducing Annexin-1 and subsequently inhibiting PLA2, hydrocortisone effectively halts the production of these powerful inflammatory mediators, thereby reducing swelling, redness, and pain associated with inflammation. patsnap.comnih.gov

Interactive Data Table: Key Molecules in Hydrocortisone Hemisuccinate's Mechanism of Action

| Molecule | Class | Role in Pathway | Effect of Hydrocortisone |

| Glucocorticoid Receptor (GR) | Nuclear Receptor | Binds hydrocortisone, translocates to nucleus, modulates gene expression | Activated by binding |

| Glucocorticoid Response Elements (GREs) | DNA Sequence | Binding sites for the GR-ligand complex in gene promoter regions | Target for transcriptional regulation |

| Annexin-1 (Lipocortin-1) | Protein | Inhibits Phospholipase A2 | Synthesis is induced |

| Phospholipase A2 (PLA2) | Enzyme | Releases arachidonic acid from cell membranes | Activity is inhibited |

| Arachidonic Acid | Fatty Acid | Precursor to prostaglandins and leukotrienes | Release is blocked |

| Prostaglandins & Leukotrienes | Eicosanoids | Pro-inflammatory mediators | Synthesis is prevented |

Regulation of Eicosanoid Biosynthesis (Prostaglandins and Leukotrienes)

Hydrocortisone hemisuccinate exerts significant control over the inflammatory cascade by regulating the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes. nih.gov The primary mechanism involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins. nih.gov Lipocortins, specifically lipocortin-1 (also known as annexin-1), inhibit the action of phospholipase A2. This enzyme is critical for releasing arachidonic acid from the cell's membrane phospholipids. nih.gov

By blocking the release of arachidonic acid, hydrocortisone hemisuccinate effectively cuts off the supply of the essential precursor required for the synthesis of both prostaglandins and leukotrienes. nih.gov The cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which convert arachidonic acid into prostaglandins and leukotrienes respectively, are thus suppressed due to substrate unavailability. creative-proteomics.com This leads to a broad-spectrum anti-inflammatory effect by diminishing the production of these key mediators that drive processes like vasodilation, fever, and immune cell recruitment. patsnap.comyoutube.com Studies on rat peritoneal leucocytes have demonstrated that hydrocortisone induces the release of a factor, believed to be a polypeptide, that inhibits prostaglandin generation by mediating this anti-phospholipase effect. nih.govnih.gov

Suppression of Cyclooxygenase (COX-1 and COX-2) Expression

In addition to limiting the availability of arachidonic acid, glucocorticoids like hydrocortisone also suppress the expression of the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor to various other prostaglandins and thromboxanes. themedicalbiochemistrypage.org The suppression of COX-2 expression is particularly significant for anti-inflammatory action, as this isoform is typically induced at sites of inflammation. By downregulating the expression of these key enzymes, hydrocortisone potentiates its inhibitory effect on prostaglandin production, further reducing the inflammatory response.

Immunomodulatory Effects at the Cellular Level

Hydrocortisone hemisuccinate is a potent inhibitor of pro-inflammatory cytokine activity. medchemexpress.commedchemexpress.comselleckchem.com Research has established its ability to inhibit the bioactivity of Interleukin-6 (IL-6) and Interleukin-3 (IL-3). medchemexpress.comselleckchem.commedchemexpress.eu Specific in vitro studies have quantified this inhibitory effect, demonstrating a dose-dependent suppression of these key cytokines. nih.gov The compound shows no cytotoxic effects on IL-6-independent MH60 cells. medchemexpress.commedchemexpress.com In studies on human peripheral blood mononuclear cells, hydrocortisone was found to inhibit lipopolysaccharide (LPS)-stimulated IL-6 production in a dose-dependent manner. nih.gov This direct inhibition of crucial pro-inflammatory signals contributes significantly to its immunomodulatory profile. patsnap.comthermofisher.com

| Cytokine | IC50 Value (μM) | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | 6.7 | medchemexpress.commedchemexpress.comselleckchem.com |

| Interleukin-3 (IL-3) | 21.4 | medchemexpress.commedchemexpress.comselleckchem.com |

The immunomodulatory effects of hydrocortisone extend to direct interactions with leukocytes. Glucocorticoids stimulate the release of lipocortin-1 into the extracellular space. This extracellular lipocortin-1 can then bind to leukocyte membrane receptors, triggering a cascade of inhibitory effects on various inflammatory events. These events include the inhibition of leukocyte migration, epithelial adhesion, chemotaxis, phagocytosis, and respiratory burst. patsnap.com

Furthermore, hydrocortisone inhibits the release of a wide array of inflammatory mediators from neutrophils, macrophages, and mast cells, such as lysosomal enzymes and other cytokines. One study found that culturing human mononuclear leukocytes with hydrocortisone led to the production of a factor that stimulated the migration of polymorphonuclear leukocytes, suggesting an indirect and complex regulatory role. nih.gov

Hydrocortisone hemisuccinate demonstrates clear immunosuppressive effects on lymphocyte activity. In laboratory settings, it has been shown to inhibit the phytohemagglutinin (PHA) response in cultures of both peripheral lymphocytes (PBL) and T-lymphocytes. medchemexpress.commedchemexpress.com This inhibition was observed across a concentration range of 0.12-60 μM in experiments lasting 72 hours. medchemexpress.commedchemexpress.com PHA is a mitogen that stimulates T-cell proliferation, and its inhibition is a key indicator of immunosuppressive activity. nih.gov

Further research into its effects on T-cell cultures reveals that hydrocortisone can abrogate the proliferation of T-cells in autologous mixed lymphocyte reactions (AMLR). nih.gov This is achieved by rendering the Interleukin-2 (IL-2) producing T-cells unresponsive to Interleukin-1 (IL-1), thereby preventing them from synthesizing the T-cell growth factor, IL-2. nih.gov However, the drug does not appear to interfere with the process by which resting T-cells become responsive to IL-2. nih.gov In mixed lymphocyte-tumor cultures, hydrocortisone sodium succinate (B1194679) was found to strongly suppress the generation of nonspecific "anomalous" killers while having little effect on the generation of specific cytolytic T lymphocytes. nih.gov

Other Cellular Investigations

Beyond its primary anti-inflammatory and immunomodulatory roles, hydrocortisone hemisuccinate has been utilized in various cell culture applications. The sodium salt form is often used as a supplement in cell culture media for endothelial, epithelial, mesenchymal, or oligodendrocyte cells, where it supports growth and differentiation. stemcell.comlifelinecelltech.com For instance, it has been used in media for culturing oral squamous cell carcinoma cell lines and immortalized cone photoreceptor cell lines. It also supports the long-term growth of immature human myeloid cells in culture and is a required supplement in certain long-term culture-initiating cell (LTC-IC) assays. stemcell.com

Effects on Macrophage Function (e.g., Uptake and Intracellular Digestion of Particulate Matter)

The influence of hydrocortisone on the fundamental macrophage functions of phagocytosis and intracellular killing is nuanced and appears to be dependent on the specific target. Research on mouse peritoneal macrophages has investigated these effects following in vivo treatment with hydrocortisone.

One study revealed that treatment with hydrocortisone acetate (B1210297) did not lead to a significant decrease in the phagocytosis of several bacterial species, including Staphylococcus albus, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. However, the subsequent intracellular killing of these microorganisms by the macrophages showed variable effects. While the killing index for Staphylococcus albus remained normal, a decrease was observed for other species, reaching statistical significance for Salmonella typhimurium. nih.gov This suggests that hydrocortisone does not uniformly suppress the bactericidal mechanisms of macrophages, but can selectively impair the killing of certain pathogens. nih.gov

It is concluded by the researchers that a diminished host resistance sometimes associated with glucocorticosteroid treatment is likely not caused by a direct impact on the phagocytosis and intracellular killing capabilities of these mononuclear phagocytes. nih.gov Further research is required to fully elucidate the broader effects on the uptake and digestion of non-microbial particulate matter.

| Microorganism | Effect on Intracellular Killing |

|---|---|

| Staphylococcus albus | Normal killing index |

| Salmonella typhimurium | Significant decrease in killing index |

| Other tested species (S. aureus, E. coli, P. aeruginosa) | Some decrease, but not statistically significant |

| Candida albicans | Some decrease, but not statistically significant |

In Vitro Lysosomal Membrane Stabilization

The stabilization of lysosomal membranes has been a long-proposed mechanism for the anti-inflammatory action of corticosteroids. However, experimental evidence suggests this effect is highly dependent on the cell type and experimental conditions.

A key study investigating the effects of various steroids on lysosomes isolated from human peripheral blood polymorphonuclear (PMN) leukocytes found no evidence of membrane stabilization. nih.govnih.gov In these experiments, hydrocortisone hemisuccinate, at concentrations ranging from 10⁻³ to 5 x 10⁻⁸ M, did not protect the lysosomal membranes from lysis induced by detergents (Triton X-100) or heat incubation. nih.govcloudfront.net The release of the lysosomal marker enzyme, β-glucuronidase, was not delayed by any of the anti-inflammatory steroids tested, including hydrocortisone and its esters. nih.gov The authors of this study suggest that the anti-inflammatory activity of corticosteroids may be better explained by their inhibitory effects on cellular metabolism rather than a direct interaction with lysosomal membranes in these cells. nih.govnih.gov

This contrasts with findings in other cell types. For instance, studies on rat hepatic lysosomes have shown that cortisol, administered as its hemisuccinate, can significantly increase lysosomal stability. This discrepancy may be attributable to variations in the cholesterol and phospholipid composition of lysosomal membranes between different cell types, such as liver cells and PMN leukocytes. nih.gov

| Study Focus | Cell/Organelle Type | Compound Tested | Concentration Range | Outcome | Reference |

|---|---|---|---|---|---|

| In Vitro Membrane Lysis | Human Polymorphonuclear Leukocyte Lysosomes | Hydrocortisone Hemisuccinate | 10⁻³ to 5 x 10⁻⁸ M | No detectable stabilizing activity; did not retard β-glucuronidase release. | nih.gov |

Influence on Adipocyte Differentiation and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity in Preadipocyte Models

Hydrocortisone plays a critical role in adipocyte biology, particularly in the differentiation of preadipocytes into mature fat cells. This influence is intricately linked to the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which locally modulates glucocorticoid availability within adipose tissue. ox.ac.uktandfonline.com

11β-HSD1 catalyzes the interconversion of inactive cortisone (B1669442) to active cortisol (hydrocortisone). oup.com The direction of this reaction appears to be a key regulatory point in adipogenesis. ox.ac.uktandfonline.com In undifferentiated, "uncommitted" human omental preadipocytes, 11β-HSD1 functions primarily as a dehydrogenase, inactivating cortisol to cortisone. This action may serve an autocrine function, protecting the preadipocytes from premature differentiation and thereby facilitating their proliferation. ox.ac.uktandfonline.com

As preadipocytes become "committed" to differentiation, a functional "switch" occurs in the enzyme's activity. 11β-HSD1 begins to act predominantly as an oxo-reductase, converting cortisone into cortisol. ox.ac.uktandfonline.com This local generation of cortisol then drives the process of adipogenesis. ox.ac.ukchinaphar.com The functional significance of this is highlighted by studies showing that cortisone can induce the differentiation of human adipose stromal cells as effectively as cortisol, an effect that is nullified by the presence of an 11β-HSD1 inhibitor. oup.com

Further evidence comes from studies using mesenchymal stem cell models. Stable overexpression of the HSD11B1 gene (which codes for 11β-HSD1) resulted in significantly enhanced adipogenic differentiation. frontiersin.org

| Parameter | Fold Increase in HSD11B1 Overexpressing Cells vs. Wildtype |

|---|---|

| HSD11B1 mRNA Expression | 7.9-fold |

| 11β-HSD1 Protein Expression | 5.0-fold |

| Extracellular Cortisol Levels | 3.3-fold |

| Lipoprotein Lipase (LPL) mRNA Expression | 3.7-fold |

| Lipid Production | 2.5-fold |

The expression and activity of 11β-HSD1 itself increases markedly as preadipocyte cell lines, such as 3T3-L1, differentiate into mature adipocytes, indicating it is a late-differentiation gene. endocrine.org This self-amplifying system ensures that sufficient local concentrations of active glucocorticoid are present to complete the maturation of fat cells. chinaphar.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Hydrocortisone Hemisuccinate

Pharmacokinetic Disposition in Preclinical Models

The journey of hydrocortisone (B1673445) hemisuccinate through a biological system begins with its administration and subsequent distribution. As a prodrug, its primary purpose is to deliver the active hydrocortisone molecule to the systemic circulation.

Hydrocortisone hemisuccinate is rapidly absorbed and converted to its active form, hydrocortisone. Preclinical studies investigating the dermal absorption of hydrocortisone hemisuccinate in a rabbit ear model found that the compound was hydrolyzed during the absorption process. nih.gov In this single-pass perfusion study, steady-state concentrations in the effluent were not achieved, indicating a dynamic process of absorption and conversion. nih.gov

Once converted, the distribution of the active hydrocortisone is governed by its physicochemical properties. The oral bioavailability of hydrocortisone is high, estimated to be around 96%, which suggests that it is almost entirely absorbed from the gastrointestinal tract with a low hepatic extraction ratio. nih.govbioscientifica.com The volume of distribution for hydrocortisone has been determined to be approximately 34 liters, indicating its distribution into various body tissues. nih.gov

Pharmacokinetic Parameters of Hydrocortisone (Active Moiety)

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~96% | nih.gov |

| Volume of Distribution (Vd) | 34 L | nih.gov |

| Total Body Clearance | 18 L/hr | nih.gov |

| Elimination Half-life (t½) | 1.7 hr | nih.gov |

The distribution and physiological activity of hydrocortisone are significantly influenced by its binding to plasma proteins. Approximately 80-90% of circulating hydrocortisone binds to Corticosteroid-Binding Globulin (CBG), also known as transcortin, with another 10-15% binding to albumin. mdpi.comnih.govnih.gov Only the small fraction that remains unbound is considered biologically active. mdpi.com

CBG is a high-affinity, low-capacity binding protein for cortisol. nih.gov The binding kinetics are not static; CBG can exist in different states with varying affinities for hydrocortisone. For instance, an intact state (CBGi) has a high affinity, while a cleaved state (CBGe), often resulting from the action of proteases at inflammatory sites, exhibits a 10-fold lower affinity for hydrocortisone. mdpi.com This modulation of binding affinity allows for the targeted release of hydrocortisone in specific tissues. researchgate.net Albumin, in contrast, is a low-affinity, high-capacity binding protein. nih.gov These binding dynamics are a critical component in pharmacokinetic models as they dictate the concentration of free, active drug. mdpi.com

Plasma Protein Binding Characteristics of Hydrocortisone

| Plasma Protein | Binding Percentage | Binding Affinity | Key Characteristics |

|---|---|---|---|

| Corticosteroid-Binding Globulin (CBG) | 80-90% | High | Low capacity; affinity can be modulated by conformational changes (e.g., cleavage at inflammation sites). mdpi.comnih.gov |

| Albumin | 10-15% | Low | High capacity; contributes to the overall binding of hydrocortisone. mdpi.comnih.gov |

To better understand and predict the behavior of hydrocortisone in the body, pharmacokinetic (PK) models are employed. Population pharmacokinetic analysis is a valuable approach used to describe the drug's kinetics in a population and identify sources of variability. nih.govnih.gov

For corticosteroids like hydrocortisone, single or multi-compartment models are often used. nih.govnih.gov A one-compartment model has been successfully used to describe the pharmacokinetics of intravenous hydrocortisone. nih.gov More advanced models have been developed to incorporate the complexities of protein binding. A population pharmacokinetic model that accounts for the binding of hydrocortisone to both albumin and the different affinity states of CBG (CBGi and CBGe) has been shown to provide a more accurate fit for both total and free hydrocortisone concentrations. mdpi.comnih.govnih.gov Such mechanism-based models are crucial for simulating drug disposition and informing preclinical development. nih.gov

Biotransformation and Elimination Pathways

The transformation of hydrocortisone hemisuccinate into hydrocortisone and its subsequent metabolism are key determinants of its duration of action and clearance from the body.

Hydrocortisone hemisuccinate is an ester prodrug, which means it is inactive until the ester bond is cleaved to release the active hydrocortisone. scirp.org This bioconversion is catalyzed by ubiquitous esterase enzymes present in plasma and various tissues, such as the liver and intestines. scirp.orgresearchgate.netresearchgate.net

The hydrolysis of the hemisuccinate ester is typically a rapid process. nih.gov Preclinical research using a rabbit ear model demonstrated that approximately two-thirds of dermally applied hydrocortisone hemisuccinate was hydrolyzed during the absorption process. nih.gov The rate of this enzymatic hydrolysis can vary between species due to differences in the distribution and activity of plasma esterases, such as carboxylesterases. researchgate.netnih.gov This rapid conversion is a critical activation step that makes the active drug available for systemic distribution and therapeutic effect.

Following its release from the hemisuccinate prodrug, hydrocortisone is primarily eliminated through hepatic metabolism. The major metabolic pathway is 6β-hydroxylation, a reaction catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov This process converts hydrocortisone into its main metabolite, 6β-hydroxycortisol, which is more water-soluble and more easily excreted. nih.gov

In vitro studies using human liver microsomes have characterized the kinetics of this reaction. nih.gov The activity of CYP3A enzymes can differ between preclinical species. For instance, while CYP3A4 is the primary enzyme in humans, studies in dogs have identified CYP3A12 as the main catalyst for the 6β-hydroxylation of corticosteroids. drugbank.com This metabolic pathway is a significant determinant of hydrocortisone's clearance and is a key consideration in preclinical drug development and the assessment of potential drug-drug interactions. unc.edu

CYP3A4-Mediated 6β-Hydroxylation of Cortisol (in Human Liver Microsomes)

| Parameter | Value | Reference |

|---|---|---|

| Metabolite | 6β-hydroxycortisol | nih.gov |

| Enzyme | CYP3A4 | nih.gov |

| IC₅₀ (with Itraconazole) | 3.1 nmol/L | nih.gov |

Role of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) in Metabolism

Hydrocortisone hemisuccinate, as a prodrug, is rapidly hydrolyzed in vivo to release the active compound, hydrocortisone. The metabolism of hydrocortisone is significantly influenced by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme plays a crucial role in regulating the local concentration of active glucocorticoids in tissues.

11β-HSD2 is an NAD+-dependent dehydrogenase that catalyzes the conversion of biologically active cortisol (hydrocortisone) to its inactive 11-keto metabolite, cortisone (B1669442). This inactivation process is vital in mineralocorticoid-sensitive tissues like the kidneys, colon, and salivary glands, where it prevents the illicit activation of the mineralocorticoid receptor by cortisol, which circulates at much higher concentrations than aldosterone. By converting hydrocortisone to cortisone, 11β-HSD2 ensures that aldosterone is the primary ligand for the mineralocorticoid receptor in these tissues.

The expression of 11β-HSD2 is a key determinant of tissue-specific glucocorticoid action. In tissues where 11β-HSD2 is highly expressed, the anti-inflammatory effects of hydrocortisone may be attenuated due to its rapid conversion to inactive cortisone. Conversely, in tissues with low or absent 11β-HSD2 expression, hydrocortisone can exert its full glucocorticoid effects. Therefore, the activity of 11β-HSD2 is a critical factor in the preclinical assessment of hydrocortisone hemisuccinate's therapeutic efficacy and potential side effects.

Metabolite Identification and Characterization in Preclinical Samples

Following the hydrolysis of the hemisuccinate ester to hydrocortisone, the subsequent metabolism of hydrocortisone has been investigated in various preclinical models. The primary metabolic pathway involves the aforementioned oxidation to cortisone by 11β-HSD2.

Further metabolism of hydrocortisone and cortisone occurs primarily in the liver and involves reduction of the A-ring and the C20-ketone. This results in the formation of several metabolites, including tetrahydrocortisol (B1682764), allo-tetrahydrocortisol, and tetrahydrocortisone (B135524). These tetrahydro-metabolites are then typically conjugated with glucuronic acid to form water-soluble glucuronides, which are subsequently excreted in the urine.

In a study involving the dermal application of hydrocortisone hemisuccinate to rabbit ear skin, approximately two-thirds of the ester was hydrolyzed during absorption. In the supernatant of the skin homogenate, metabolites identified included cortisone and hydrocortisone-20-alpha-ol.

An in vitro study utilizing fungal biotransformation of hydrocortisone succinate (B1194679) identified four metabolites:

Hydrocortisone (resulting from hydrolysis)

11β-hydroxyandrost-4-en-3,17-dione

Δ1-cortienic acid

Hydrocortisone-17-succinate

While this fungal model provides insights into potential metabolic pathways, the in vivo metabolite profile in preclinical animal models is predominantly characterized by the formation of cortisone and subsequent conjugated derivatives.

Pharmacodynamic Responses in Animal Models

Assessment of Anti-inflammatory Efficacy in Disease Models (e.g., Reduction of Disease Activity Index (DAI) scores and Myeloperoxidase (MPO) activity in experimental colitis)

The anti-inflammatory properties of hydrocortisone hemisuccinate have been evaluated in various preclinical models of inflammatory diseases. In a murine model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, a model for inflammatory bowel disease, the therapeutic efficacy of a colon-targeting resin microcapsule loaded with hydrocortisone sodium succinate was investigated. While the study reported good therapeutic effects, specific data on the reduction of the Disease Activity Index (DAI) scores and myeloperoxidase (MPO) activity were not detailed. The DAI is a composite score that assesses weight loss, stool consistency, and the presence of blood in the stool, providing a measure of disease severity. MPO is an enzyme abundant in neutrophils, and its activity in the colon is a well-established biochemical marker of neutrophil infiltration and inflammation.

Comparative Pharmacodynamics with Other Glucocorticoids in Specific Animal Models

Preclinical studies comparing the pharmacodynamic effects of hydrocortisone hemisuccinate with other glucocorticoids provide valuable information on its relative potency and efficacy.

In an experimental study on canine wound healing, the effects of hydrocortisone were compared to those of dexamethasone and methylprednisolone. The inflammatory reaction in the wounds was most abundant in the control group and least in the methylprednisolone-treated group. Wound contraction in the hydrocortisone-treated group was comparable to the control group for excisional wounds. Methylprednisolone was found to result in the best arrangement of collagen, early epithelialization, and the thinnest scar. Dexamethasone, on the other hand, produced the thickest scar, suggesting it might be beneficial where high wound strength is required.

Another study in dogs with adrenal crisis compared the efficacy of hydrocortisone continuous rate infusion with intermittent dexamethasone administration. No significant difference was found between the two treatments in terms of hospitalization time or case fatality rate.

These studies, although in different animal models and for different indications, provide some comparative insights. Methylprednisolone appeared to have a more potent local anti-inflammatory effect on wound healing compared to hydrocortisone. In a systemic condition like adrenal crisis, hydrocortisone and dexamethasone showed comparable efficacy. The choice of glucocorticoid in a preclinical setting would therefore depend on the specific inflammatory condition being modeled and the desired therapeutic outcome.

Advanced Analytical Methodologies for Hydrocortisone Hemisuccinate Anhydrous

Chromatographic Separation Techniques

Advanced analytical methodologies are crucial for ensuring the purity, potency, and quality of active pharmaceutical ingredients such as Hydrocortisone (B1673445) hemisuccinate anhydrous. Chromatographic techniques, in particular, offer the high resolution and sensitivity required for detailed analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and quantification of hydrocortisone and its derivatives. nih.gov The development of a simple, sensitive, and reproducible isocratic reverse-phase HPLC (RP-HPLC) method is essential for routine quality control in pharmaceutical manufacturing. nih.govijnrd.org

The separation of Hydrocortisone hemisuccinate anhydrous is typically achieved using reverse-phase chromatography. The most common stationary phase is an ODS (Octadecylsilane) C18 column, which provides excellent separation for moderately polar compounds like corticosteroids. nih.gov Columns such as the JT Baker® ODS C18 (150 × 4.60 mm ID, 5 μm particle size) have been used successfully. nih.gov

Optimization of the mobile phase is critical for achieving efficient resolution and symmetrical peak shapes. A common and effective mobile phase system consists of a mixture of methanol (B129727), water, and acetic acid. nih.gov The inclusion of acetic acid as a modifier helps to ensure a good resolution of hydrocortisone with minimal matrix effects. nih.gov Another system utilizes a mixture of phosphoric acid, acetonitrile, and water. asianpubs.org The selection of readily available and cost-effective solvents is a key consideration in method development. nih.gov

Below is a table summarizing typical chromatographic conditions:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | ODS (C18), 5 μm, 4.6 x 150 mm | ODS (C8), 5μm, 250mm x 4.6 mm |

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | Phosphate Buffer (pH 4) : Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Elution Mode | Isocratic | Isocratic |

| Retention Time | 2.26 min | 3.4 ± 0.10 min |

Data sourced from multiple studies. nih.govijnrd.org

Ultraviolet (UV) detection is commonly employed for the analysis of this compound due to the presence of a chromophore in the steroid structure. The detection wavelength is optimized to achieve maximum sensitivity. For hydrocortisone and its esters, a wavelength of 254 nm is frequently used, as it corresponds to a significant absorbance maximum, providing a strong signal for quantification. nih.govd-nb.inforesearchgate.net In some methods, other wavelengths such as 242 nm or 245 nm have also been utilized effectively. ijnrd.orgasianpubs.org The selection of 254 nm often provides the best peak height and area compared to other wavelengths, ensuring optimal detection. researchgate.net

Method validation is performed in compliance with International Conference on Harmonization (ICH) guidelines to ensure the reliability of the analytical procedure. nih.govijnrd.org

Linearity : The method's linearity is established by analyzing a series of dilutions of a standard solution. A good linear relationship is observed between the concentration of the analyte and the corresponding peak area. asianpubs.org For example, one validated method demonstrated linearity in the concentration range of 0.02 to 0.4 mg/mL, while another showed a linear relationship over a range of 5-30 μg/mL with a correlation coefficient (r²) of 0.9914. nih.govijnrd.org

Precision : Precision is assessed through intraday and interday variation studies. Intraday precision evaluates the consistency of results within the same day, while interday precision assesses it over several days. Low relative standard deviation (RSD) values indicate good precision. For instance, one study reported intraday and interday precision (RSD) of 0.19–0.55% and 0.33–0.71%, respectively. nih.gov

Accuracy : Accuracy is determined through recovery studies, often at three different concentration levels (e.g., 80%, 100%, and 120%). nih.gov High recovery values, typically in the range of 98–101%, demonstrate the accuracy of the method. nih.gov

Robustness : The robustness of the method is evaluated by making deliberate small variations in method parameters (e.g., mobile phase composition, flow rate) and observing the effect on the results. An RSD of less than 1% under these variations indicates the method is robust. nih.gov

Sensitivity : The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. In one study, the LOD and LOQ were found to be 1.0662 × 10⁻² mg/ml and 3.23076 × 10⁻² mg/ml, respectively. nih.gov

The following table summarizes validation parameters from a representative HPLC method:

| Validation Parameter | Result |

| Linearity Range | 0.02 to 0.4 mg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Accuracy (Recovery) | 98-101% |

| Intraday Precision (%RSD) | 0.19 - 0.55% |

| Interday Precision (%RSD) | 0.33 - 0.71% |

| LOD | 1.0662 × 10⁻² mg/mL |

| LOQ | 3.23076 × 10⁻² mg/mL |

| Data sourced from a validated HPLC method for hydrocortisone. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Impurity profiling is a mandatory step in pharmaceutical manufacturing to identify and quantify unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) or arise during the manufacturing process. thermofisher.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique used to detect and characterize volatile and semi-volatile impurities. thermofisher.com

For a compound like this compound, GC-MS analysis would typically involve a derivatization step to increase its volatility. The analysis is performed on a capillary column (e.g., Thermo Scientific™ TraceGOLD™) using helium as the carrier gas. thermofisher.com The system's oven temperature is programmed to ramp from a low to a high temperature to separate impurities based on their boiling points and interaction with the stationary phase. thermofisher.com

The use of high-resolution accurate mass spectrometry (HRAMS) with GC allows for sub-ppm mass accuracy measurements, which enables the clear assignment of elemental compositions for unknown impurity compounds. thermofisher.com Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS) experiments, where selected impurity ions are fragmented to produce a characteristic pattern that aids in their definitive identification. thermofisher.com This level of detail is critical for ensuring the safety and efficacy of the final drug product. thermofisher.comlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for trace-level analysis and the identification of metabolites. These techniques combine the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

For trace analysis, LC-MS can be used to identify and quantify impurities in the this compound drug substance at very low levels. researchgate.net Techniques such as high-performance liquid chromatography-ion trap-time of flight (HPLC-IT-TOF) mass spectrometry can be employed for the structural analysis and identification of related impurities. researchgate.net

In the context of metabolite identification, LC-MS/MS is used to analyze biological samples (e.g., urine, plasma) to understand the metabolic fate of the drug. After administration, Hydrocortisone hemisuccinate is hydrolyzed to hydrocortisone (cortisol), which is then further metabolized. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of cortisol, its inactive metabolite cortisone (B1669442), and their subsequent tetrahydro-metabolites, such as tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (B135524) (THE). nih.govnih.gov The high sensitivity of LC-MS/MS allows for quantification in the ng/mL range, providing a detailed profile of glucocorticoid metabolism. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. For this compound, a variety of spectroscopic methods are employed to confirm its identity, structure, and purity.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Band Assignment and Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule. The infrared spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. Specific absorption bands correspond to the stretching and bending vibrations of groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon bonds (C-C).

The analysis of the FTIR spectrum allows for the confirmation of the key structural features of the hydrocortisone steroid backbone and the attached hemisuccinate ester group. For instance, the spectrum for the closely related hydrocortisone shows distinct peaks confirming the presence of -OH groups at around 3410 cm⁻¹, aliphatic C-H stretching near 2970 cm⁻¹ and 2908 cm⁻¹, and C=O groups at 1705 cm⁻¹ and 1640 cm⁻¹. researchgate.net The C-O stretching is observed around 1047 cm⁻¹. researchgate.net These characteristic bands are fundamental for the structural analysis and identification of the compound. jchps.com

Table 1: Characteristic FTIR Vibrational Band Assignments for Hydrocortisone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3410 | Stretching | O-H (Hydroxyl groups) |

| 3018 | Stretching | C-H (Aromatic) |

| 2970, 2908 | Stretching | C-H (Aliphatic) |

| 1705, 1640 | Stretching | C=O (Carbonyl groups) |

| 1610, 1570 | Stretching | C=C (Aromatic) |

| 1454 | Bending | -CH₂ |

| 1281 | Stretching | C-O |

| 1133, 1058, 1047 | In-plane bending | C-H |

| 966, 900, 864 | Out-of-plane bending | C-H |

Data compiled from studies on hydrocortisone. researchgate.netjchps.com

Raman Spectroscopy for Molecular Fingerprinting and Structural Confirmation

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular structure. It is particularly sensitive to non-polar bonds and is used for generating a unique "molecular fingerprint" of a substance. spectroscopyonline.comresearchgate.net The Raman spectrum of this compound can be used for identification, authentication, and confirming the structural integrity of the molecule. jchps.comspectroscopyonline.com The "fingerprint" region, typically between 300–1900 cm⁻¹, is especially useful for characterizing molecules by their unique vibrational and rotational changes. spectroscopyonline.com A more specific region, from 1550–1900 cm⁻¹, can be considered a "fingerprint within the fingerprint" and is valuable for identity testing of active pharmaceutical ingredients. spectroscopyonline.com Raman spectroscopy can also be employed to monitor structural changes, such as those induced by hydration or polymorphic transitions, when exposed to different environmental conditions. spectroscopyonline.com

Table 2: Selected FT-Raman Band Assignments for Hydrocortisone

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| 1286 | C-O stretching |

| 1006 | Ring breathing |

| 500, 527, 566 | C-C-C out-of-plane bending |

Data sourced from spectral analysis of hydrocortisone. jchps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. This compound exhibits a characteristic UV absorption spectrum due to its α,β-unsaturated ketone chromophore. researchgate.net The wavelength of maximum absorbance (λmax) for the closely related hydrocortisone sodium succinate (B1194679) is typically observed around 242-248 nm. researchgate.netijnrd.org

This technique is valuable for determining the concentration of the drug in solution, based on the Beer-Lambert Law, which states a linear relationship between absorbance and concentration. A high correlation factor (e.g., 0.9998) between concentration and absorption intensity at the λmax confirms the method's suitability for quantification. researchgate.net Furthermore, UV-Vis spectroscopy is an effective tool for stability monitoring. Changes in the absorbance or shifts in the λmax can indicate degradation of the compound, making it useful for assessing the effects of different storage conditions, such as exposure to sunlight or IR radiation. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.

For this compound, ¹H-NMR spectra would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, allowing for the precise assignment of each proton to its position in the steroid and succinate moieties. researchgate.net Similarly, ¹³C-NMR provides a signal for each unique carbon atom. Studies on solid hydrocortisone 21-hemisuccinate using ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) NMR have shown that the chemical shifts are largely similar to those in the liquid state, indicating a relatively rigid steroid structure. ptfarm.plresearchgate.net However, notable differences of 3.0-3.5 ppm were observed for carbonyl carbons, which can be attributed to intermolecular interactions like hydrogen bonding in the solid state. ptfarm.pl This level of detailed structural information is crucial for unambiguous identification and characterization. ptfarm.plresearchgate.net

Other Advanced Analytical Approaches (e.g., Micellar Electrokinetic Capillary Chromatography (MEKC))

Beyond standard spectroscopic methods, advanced separation techniques like Micellar Electrokinetic Capillary Chromatography (MEKC) offer high efficiency and resolving power for the analysis of pharmaceutical compounds. MEKC is a specialized mode of capillary electrophoresis (CE) that enables the separation of both neutral and charged analytes. wikipedia.orgnih.gov This is particularly advantageous for analyzing many pharmaceutical substances that are electrophoretically neutral. nih.gov

The technique works by adding a surfactant (such as sodium dodecyl sulfate, SDS) to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgscispace.com This results in the formation of micelles, which act as a pseudo-stationary phase. scispace.comijpsonline.com Neutral analytes, like hydrocortisone, are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgnih.gov

MEKC has been successfully applied to the determination of cortisol (hydrocortisone) and its related compounds in various matrices. nih.govnih.gov For instance, a method for determining cortisol in urine used a buffer of 10 mM sodium tetraborate (B1243019) and 50 mM SDS at pH 8.8, demonstrating the technique's applicability and selectivity. nih.gov The high resolving power and minimal sample requirements make MEKC an attractive alternative for the analysis of this compound. wikipedia.org

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. researchgate.netconicet.gov.ar The development of such methods is a regulatory requirement to ensure the identity, purity, and potency of a drug substance throughout its shelf life. conicet.gov.ar

The development process involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netjetir.org This is done to intentionally generate potential degradation products.

An analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), is then developed to separate the intact drug from all the generated degradants. conicet.gov.arjetir.org For example, a stability-indicating HPTLC method was developed for hydrocortisone sodium succinate using ethyl acetate (B1210297) and methanol as the mobile phase. jetir.org The drug was subjected to acid, base, oxidative, thermal, and photolytic stress. The method was able to effectively separate the parent drug from the degradation products, as shown in the densitograms. jetir.org Under acidic conditions, the drug recovery was 89.75% with two degradant peaks, while under basic conditions, recovery was 98.78% with one degradant peak. jetir.org The ability to resolve the API from its breakdown products demonstrates the method's specificity and stability-indicating nature, making it suitable for routine quality control and stability studies. conicet.gov.arjetir.org

Structure Activity Relationships Sar and Prodrug Design of Hydrocortisone Hemisuccinate Derivatives

Structure-Activity Relationship Studies of Hydrocortisone (B1673445) Hemisuccinate

The biological activity of hydrocortisone hemisuccinate is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. These structural features govern its interaction with the glucocorticoid receptor (GR), leading to its anti-inflammatory and immunosuppressive effects. nih.gov

Impact of Succinate (B1194679) Moiety Modifications on Biological Activity

Hydrocortisone hemisuccinate is a prodrug, an inactive compound that is converted into its active form, hydrocortisone, within the body. nih.govpatsnap.com The succinate moiety is attached at the C-21 position of the hydrocortisone steroid nucleus. nih.gov This esterification is a deliberate modification designed to enhance the aqueous solubility of the otherwise poorly soluble hydrocortisone. nih.govnih.gov

The primary role of the succinate group is to serve as a hydrophilic promoiety. Its free carboxylic acid group can form a sodium salt (hydrocortisone sodium succinate), which dramatically increases water solubility, making the compound suitable for intravenous administration. nih.gov Once administered, the ester linkage is rapidly hydrolyzed by esterases in the plasma and tissues to release the active drug, hydrocortisone. patsnap.comnih.gov

The nature of the ester group at the C-21 position significantly influences the drug's properties. Modifications to the succinate moiety, such as altering the length or branching of the dicarboxylic acid chain, could impact:

Rate of Hydrolysis: The steric and electronic properties of the ester can alter its susceptibility to enzymatic cleavage, thereby controlling the rate of hydrocortisone release. nih.gov

Duration of Action: A slower rate of hydrolysis could potentially lead to a more sustained release of hydrocortisone, prolonging its therapeutic effect.

The table below illustrates how different ester modifications at the C-21 position of hydrocortisone affect its properties.

| Ester Group | Key Property | Consequence for Biological Activity |

| Hemisuccinate | High water solubility (as sodium salt) | Enables high-concentration intravenous formulations for rapid action. nih.gov |

| Acetate (B1210297) | Increased lipophilicity | Slower absorption from injection sites, suitable for depot preparations. uomustansiriyah.edu.iq |

| Phosphate | High water solubility (as sodium salt) | Similar to succinate, allows for intravenous administration. nih.gov |

| Lysinate | Enhanced aqueous stability at certain pHs | Investigated as a prodrug strategy for improved oral absorption. nih.gov |

Stereochemical Influences on Receptor Binding and Efficacy

Key stereochemical features of the hydrocortisone backbone essential for activity include:

The trans-fusion of the B/C and C/D rings.

The specific orientation of substituents, such as the 11β-hydroxyl group and the 17β-ketol side chain.

Upon release from the hemisuccinate prodrug, hydrocortisone binds to the cytoplasmic glucocorticoid receptor. This binding event induces a conformational change in the receptor, causing it to translocate to the nucleus. nih.gov Inside the nucleus, the hydrocortisone-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes, leading to the physiological effects. patsnap.com Any alteration in the stereochemistry of the core hydrocortisone structure would disrupt this precise interaction, drastically reducing or abolishing its biological efficacy.

Correlating Functional Groups with Specific Molecular Interactions

The binding affinity of hydrocortisone to the glucocorticoid receptor is the result of a network of specific molecular interactions between the functional groups of the steroid and the amino acid residues of the receptor's binding site.

The following table summarizes the critical functional groups of the parent hydrocortisone molecule and their roles in receptor interaction.

| Functional Group | Location | Role in Molecular Interaction |

| 3-keto group in the A-ring | C-3 | Acts as a hydrogen bond acceptor, essential for binding affinity. |

| Double bond between C4 and C5 | Δ4 | Flattens the A-ring, which is a crucial structural requirement for activity. youtube.com |

| 11β-hydroxyl group | C-11 | Forms a critical hydrogen bond with the receptor, significantly enhancing binding and glucocorticoid activity. uomustansiriyah.edu.iq |

| 17α-hydroxyl group | C-17 | Contributes to the binding affinity through hydrogen bonding. |

| 21-hydroxyl group | C-21 | Important for mineralocorticoid activity; esterification at this site (as in hydrocortisone hemisuccinate) modulates properties. youtube.com |

These interactions, primarily hydrogen bonds and van der Waals forces, stabilize the steroid within the binding pocket, leading to receptor activation. The succinate moiety of hydrocortisone hemisuccinate does not directly participate in receptor binding, as it is cleaved off before the active molecule reaches its target. nih.gov

Prodrug Design Principles for Hydrocortisone Derivatives

The transformation of hydrocortisone into hydrocortisone hemisuccinate is a classic example of prodrug design. Prodrugs are inactive drug precursors that are converted in vivo to the active pharmacological agent. researchgate.net This approach is employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or non-specific toxicity. nih.gov

Strategies to Enhance Aqueous Solubility and Bioavailability

A primary challenge with hydrocortisone is its low aqueous solubility, which limits its formulation for parenteral administration, especially when high concentrations are needed for acute conditions. nih.gov The prodrug strategy addresses this by attaching a polar functional group to the parent molecule. nih.gov

In the case of hydrocortisone hemisuccinate, the succinic acid linker provides a terminal carboxylic acid group. This group is ionizable, allowing for the formation of a highly water-soluble sodium salt (hydrocortisone sodium succinate). nih.gov This strategy of grafting polar groups is a common and effective method for improving the water solubility of poorly soluble drugs. nih.gov This enhanced solubility ensures that the drug can be administered intravenously in a small volume, leading to rapid achievement of therapeutic concentrations in the bloodstream and thereby high bioavailability. patsnap.com

Other strategies to improve the solubility and bioavailability of corticosteroids include:

Phosphate Esters: Similar to succinate esters, phosphate esters (e.g., dexamethasone sodium phosphate) are used to create highly water-soluble prodrugs. nih.gov

Amino Acid Conjugates: Prodrugs like hydrocortisone-21-lysinate have been synthesized to improve aqueous stability and explore alternative absorption pathways. nih.gov

Solid Dispersions: Techniques like spray drying hydrocortisone with hydrophilic polymers (e.g., PEG 4000) can enhance the dissolution rate and improve oral bioavailability by creating amorphous forms of the drug. nih.gov

Cyclodextrin Complexes: Encapsulating the hydrophobic steroid molecule within the cavity of cyclodextrins can increase its aqueous solubility and stability. mdpi.com

Design of Bioreversible Linkers for Controlled Release of the Parent Drug

The connection between the promoiety and the active drug is a critical component of a prodrug, known as the linker. For the prodrug to be effective, this linker must be "bioreversible," meaning it should be stable in its pharmaceutical formulation but readily cleaved in vivo to release the parent drug. nih.gov

The ester bond in hydrocortisone hemisuccinate is an ideal bioreversible linker. It is susceptible to hydrolysis by ubiquitous esterase enzymes found in the blood and tissues. nih.gov This enzymatic cleavage is generally rapid and efficient, ensuring the prompt release of active hydrocortisone after administration. patsnap.com

The design of the linker is crucial for controlling the release kinetics of the parent drug. nih.gov

Rate of Cleavage: The chemical nature of the linker influences its stability and susceptibility to enzymatic action. For instance, sterically hindered esters are cleaved more slowly, which can be exploited to design sustained-release formulations.

Site of Activation: Linkers can be designed to be cleaved by specific enzymes that are more abundant in a particular tissue or organ, allowing for targeted drug delivery.

Release Mechanism: The release of the drug can occur through various mechanisms, including enzymatic hydrolysis, chemical hydrolysis (e.g., pH-dependent), or other activation processes. youtube.com

The ultimate goal is to design a linker that releases the active drug at the desired rate and location, optimizing the therapeutic effect while minimizing potential side effects. nih.gov The simple ester linker in hydrocortisone hemisuccinate is designed for rapid and widespread activation, consistent with its use in acute inflammatory conditions where a fast onset of action is required.

Exploiting Carrier-Mediated Transport for Improved Drug Delivery

The cell membrane is not a simple lipid barrier; it is embedded with a multitude of transporter proteins that facilitate the influx and efflux of a wide array of molecules, including nutrients, endogenous compounds, and xenobiotics. The solute carrier (SLC) superfamily of transporters is particularly diverse and plays a crucial role in the absorption, distribution, and excretion of many drugs. The rational design of prodrugs can exploit these transporters to achieve enhanced and targeted drug delivery. By chemically modifying a drug molecule to resemble a natural substrate of a specific transporter, the prodrug can essentially "hijack" this transport system to gain entry into cells or cross biological barriers. nih.gov

While the primary purpose of the hemisuccinate ester in hydrocortisone hemisuccinate is to increase water solubility, this modification also alters the physicochemical properties of the molecule, which can influence its interaction with membrane transporters. For instance, the introduction of the carboxyl group of the hemisuccinate moiety increases the polarity of the hydrocortisone molecule. This can potentially reduce its passive diffusion across cell membranes but may enhance its recognition by certain carrier proteins that transport organic anions.

Research into the carrier-mediated transport of glucocorticoid prodrugs has shown that modifications at the 21-position of the steroid nucleus, where the hemisuccinate group is attached, can significantly impact transporter affinity. For example, studies on various corticosteroid esters have demonstrated that the nature of the ester promoiety influences their interaction with transporters like the organic anion-transporting polypeptides (OATPs), which are expressed in various tissues including the liver, intestine, and the blood-brain barrier. uomustansiriyah.edu.iq

A key aspect of SAR in this context is understanding how the structural features of the hydrocortisone hemisuccinate derivative, such as the length and branching of the dicarboxylic acid linker, or substitutions on the steroid core, affect its binding to and transport by specific SLC transporters. For instance, increasing the chain length of the dicarboxylic acid ester could alter the lipophilicity and conformational flexibility of the prodrug, potentially enhancing its affinity for a particular transporter.

Table 1: Potential Solute Carrier (SLC) Transporters for Hydrocortisone Hemisuccinate Derivatives

| Transporter Family | Potential Substrate Characteristics | Relevance to Hydrocortisone Hemisuccinate Delivery |

| Organic Anion-Transporting Polypeptides (OATPs/SLCO) | Large, hydrophobic organic anions | The carboxylate of the hemisuccinate moiety could facilitate recognition by OATPs, potentially mediating uptake into tissues like the liver. |

| Organic Anion Transporters (OATs/SLC22A) | Small organic anions | The hemisuccinate ester may allow for interaction with OATs, which are crucial for renal and hepatic drug clearance. |

| Monocarboxylate Transporters (MCTs/SLC16A) | Monocarboxylic acids | The terminal carboxyl group of the hemisuccinate linker could be a substrate for MCTs, which are expressed in various tissues, including the colon and brain. |

While comprehensive SAR studies specifically for a wide range of hydrocortisone hemisuccinate derivatives and their interaction with a broad panel of SLC transporters are not extensively documented in publicly available literature, the principle of exploiting these transporters holds significant promise for improving the pharmacokinetic profile of hydrocortisone.

Rational Design of Targeted Prodrugs for Specific Tissues or Cells

Building upon the principles of carrier-mediated transport, the rational design of targeted prodrugs aims to deliver hydrocortisone to specific sites of action, such as inflamed tissues, the colon for the treatment of inflammatory bowel disease, or even across the blood-brain barrier. This approach involves conjugating hydrocortisone hemisuccinate or a derivative to a targeting moiety that is recognized by a transporter or receptor uniquely or predominantly expressed in the target tissue or cell type.

One of the most explored areas for targeted glucocorticoid delivery is the colon. For inflammatory bowel diseases like ulcerative colitis and Crohn's disease, localized delivery of corticosteroids to the colon can maximize their anti-inflammatory effects while minimizing the systemic side effects associated with long-term steroid use. nih.gov Prodrug strategies for colon-specific delivery often rely on the unique enzymatic environment of the large intestine, which is rich in bacterial enzymes.

For instance, hydrocortisone can be conjugated to a carrier molecule that is stable in the upper gastrointestinal tract but is cleaved by bacterial enzymes in the colon to release the active drug. Dextran, a polysaccharide, has been investigated as a carrier for glucocorticoids. Glucocorticoid-dextran conjugates, such as those formed with succinate linkers, are designed to be too large and hydrophilic to be absorbed in the small intestine. Upon reaching the colon, bacterial dextranases hydrolyze the dextran carrier, releasing the glucocorticoid prodrug, which can then be activated by local esterases.

Another approach involves the use of glycosidic prodrugs. In this strategy, hydrocortisone is linked to a sugar moiety, such as glucose, to form a glycoside. These hydrophilic prodrugs are poorly absorbed in the small intestine. In the colon, bacterial glycosidases cleave the glycosidic bond, liberating the active hydrocortisone.

Table 2: Research Findings on Colon-Targeted Hydrocortisone Prodrugs

| Prodrug Strategy | Carrier/Linker | Activation Mechanism | Key Findings | Reference |

| Dextran Conjugate | Dextran with succinate linker | Hydrolysis of dextran by colonic bacterial dextranases, followed by esterase cleavage of the succinate linker. | Dextran conjugates of glucocorticoids demonstrated resistance to hydrolysis in the upper GI tract but were degraded in the cecal and colonic contents of rats, indicating potential for colon-specific delivery. | |

| Glycosidic Prodrug | β-D-glucoside | Cleavage of the glycosidic bond by bacterial β-glucosidase in the colon. | Steroid glucosides were found to reach the lower intestine of rats where they were rapidly hydrolyzed to release the free steroid, demonstrating the feasibility of this colon-targeting strategy. | |

| pH- and Microflora-Activated System | Chitosan/gelatin complex film with an outer Eudragit® L100 coat | pH-dependent dissolution of the outer coat in the lower small intestine/colon, followed by degradation of the inner chitosan/gelatin film by colonic microflora. | An in vitro study showed that this bilayer coating system prevented drug release in simulated gastric and intestinal fluids but allowed for sustained release in a simulated colonic fluid, suggesting its potential for colon-targeted delivery of hydrocortisone. |

Beyond the colon, the rational design of hydrocortisone hemisuccinate prodrugs can be applied to target other tissues. For example, to target inflamed tissues, a prodrug could be designed to be activated by enzymes that are overexpressed at sites of inflammation, such as certain matrix metalloproteinases (MMPs). Similarly, to enhance brain delivery, the hydrocortisone hemisuccinate molecule could be modified to be a substrate for transporters that are highly expressed at the blood-brain barrier, such as certain organic anion-transporting polypeptides.

The success of such rationally designed prodrugs hinges on a deep understanding of the interplay between the chemical structure of the prodrug, the specificities of the target transporters or enzymes, and the physiological environment of the target tissue. Continued research in this area is crucial for the development of the next generation of highly targeted and effective anti-inflammatory therapies based on hydrocortisone.

Q & A

Basic Research Questions